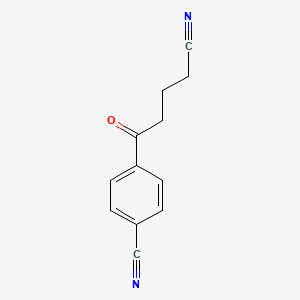

5-(4-Cyanophenyl)-5-oxovaleronitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the use of 4-Cyanophenylacetic acid as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 4-Cyanophenylacetic acid can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines . Another study showed that ketoreductases from different sources were screened for reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, “5-Chlorovaleric acid, 4-cyanophenyl ester” has a molecular weight of 237.68 g/mol, XLogP3-AA of 2.6, and a topological polar surface area of 50.1 Ų .Wissenschaftliche Forschungsanwendungen

Medizin

5-(4-Cyanophenyl)-5-oxovaleronitrile zeigt Potenzial im medizinischen Bereich, insbesondere bei der Synthese chiraler pharmazeutischer Zwischenprodukte. Die ketoreduktasegestützte Synthese kann chirale selektive Verbindungen wie tert-Butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate erzeugen, die für die Entwicklung von Antidepressiva wie Citalopram und Escitalopram-Oxalat entscheidend sind .

Umweltwissenschaften

In der Umweltwissenschaft könnte diese Verbindung innerhalb von Porphyrin-Metall-organischen Gerüsten (MOFs) für Sensoranwendungen eingesetzt werden. Diese Gerüste sind so konzipiert, dass sie eine Vielzahl von Umweltzielen wie Metallionen, Anionen, Sprengstoffe, Biomoleküle, pH-Wert und Toxine mit hoher Empfindlichkeit und Spezifität erkennen .

Materialwissenschaften

Die Derivate der Verbindung können in MOFs integriert werden, die in der Materialwissenschaft aufgrund ihrer hohen Oberfläche und Porosität verwendet werden. Diese Eigenschaften machen sie für Anwendungen wie Gasspeicherung, Energiespeicherung und Katalyse geeignet .

Analytische Chemie

Es wurde berichtet, dass Derivate von this compound mechanochrome und mechanisch verstärkte elektrochemisch erzeugte Chemilumineszenz (ECL) aufweisen. Diese Eigenschaft ist in der analytischen Chemie wertvoll für die Entwicklung empfindlicher bifunktionaler mechanischer Kraftreporter .

Biochemie

In der Biochemie wird die Verbindung für die ketoreduktasegestützte Synthese chiraler selektiver Moleküle verwendet. Diese Moleküle sind wichtig für die Herstellung von pharmazeutischen Einheiten, die als Vorstufen in der Arzneimittelsynthese dienen .

Pharmazeutika

Die Verbindung ist in der pharmazeutischen Industrie für die Herstellung von chiralen Alkoholen von Bedeutung, die wichtige Zwischenprodukte in der Arzneimittelsynthese sind. Biokatalytische Methoden wie die Ketonreduktion werden eingesetzt, um diese Alkohole mit hohem enantiomeren Überschuss zu produzieren .

Industrielle Prozesse

This compound ist an biokatalytischen Prozessen zur Herstellung von chiralen Alkoholen beteiligt, die in verschiedenen industriellen Anwendungen unerlässlich sind. Diese Verfahren werden aufgrund ihrer hohen volumetrischen Produktivität und der Abwesenheit von Nebenreaktionen bevorzugt .

Landwirtschaft

Von this compound abgeleitete Verbindungen können in der Landwirtschaft als Pflanzenschutzmittel eingesetzt werden. Sie zeigen Aktivitäten wie herbizide, insektizide und fungizide Wirkung, die entscheidend für den Schutz von Nutzpflanzen vor Schädlingen und Krankheiten sind .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

5-(4-Cyanophenyl)-5-oxovaleronitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with poly(ADP-ribose) polymerases (PARPs), which are nuclear enzymes involved in DNA damage repair and cellular stress responses . The interaction between this compound and PARPs is primarily mediated through hydrogen bonding and π-π stacking interactions with specific amino acid residues in the enzyme’s active site . These interactions can modulate the activity of PARPs, potentially influencing DNA repair processes and cellular stress responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in DNA repair and stress response pathways, leading to changes in cellular metabolism and function . Additionally, this compound has been observed to impact cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, through hydrogen bonding and π-π stacking interactions . These binding interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in gene expression and cellular function. For example, the interaction of this compound with PARPs can inhibit their activity, thereby affecting DNA repair processes and cellular stress responses .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of this compound, potentially affecting its biochemical properties and cellular effects . Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been investigated in animal models to determine its therapeutic potential and safety profile. Studies have shown that the effects of this compound vary with dosage, with higher doses leading to more pronounced effects on cellular function and metabolism . At lower doses, this compound has been observed to have minimal toxic effects, while higher doses can result in adverse effects, such as cellular toxicity and organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular biomolecules . The metabolic pathways of this compound can influence its biochemical properties and cellular effects, as well as its overall pharmacokinetic profile . Understanding these pathways is crucial for optimizing the use of this compound in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by transporters such as organic anion transporters, which facilitate its uptake into cells . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s activity and function, as well as its overall distribution within tissues.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on cellular processes . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in therapeutic applications.

Eigenschaften

IUPAC Name |

4-(4-cyanobutanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-8-2-1-3-12(15)11-6-4-10(9-14)5-7-11/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODAPABTZAYCQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642226 | |

| Record name | 4-(4-Cyanobutanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898767-48-1 | |

| Record name | 4-Cyano-δ-oxobenzenepentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Cyanobutanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.